molecular formula C16H13N3O3S2 B10998261 N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B10998261
M. Wt: 359.4 g/mol
InChI Key: DJLRIJFMQVBOIK-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of benzodioxole and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Intermediate: The starting material, 1,3-benzodioxole, is subjected to various chemical reactions to introduce functional groups necessary for further transformations.

    Thiazole Ring Formation: The benzodioxole intermediate is then reacted with thiazole precursors under specific conditions to form the thiazole ring.

    Coupling Reactions: The final step involves coupling the benzodioxole-thiazole intermediate with 2,4-dimethyl-1,3-thiazole-5-carboxamide under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with others to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine: This compound shares the benzodioxole moiety but differs in the rest of its structure.

    1-benzo[1,3]dioxol-5-yl-indoles: These compounds feature the benzodioxole ring and are studied for their anticancer properties.

Uniqueness

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of benzodioxole and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure : The compound features a thiazole ring fused with a benzodioxole moiety, contributing to its unique biological profile. Its molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S, with a molecular weight of approximately 350 Da.

Physical Properties :

  • LogP : 3.85
  • Polar Surface Area : 113 Å
  • Hydrogen Bond Acceptors : 7
  • Hydrogen Bond Donors : 1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of thiazoles exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb).

CompoundTarget OrganismIC50 (μM)Reference
IT10Mtb H37Ra2.32
IT06Mtb H37Ra2.03

2. Anticancer Properties

Thiazole derivatives are also noted for their anticancer activities. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of telomerase and topoisomerase enzymes.

Case Study : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.

3. Antidiabetic Effects

Some thiazole derivatives have shown promise in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels. For example, a related compound was found to improve glycemic control in diabetic models through the modulation of glucose transporters.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : It could act as a ligand for specific receptors involved in cellular signaling pathways.

Research Findings and Future Directions

Ongoing research is focused on optimizing the structure of thiazole derivatives to enhance their biological activity and selectivity for target organisms or cancer cells.

Key Areas for Future Research :

  • In Vivo Studies : Further exploration of pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.

Properties

Molecular Formula

C16H13N3O3S2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H13N3O3S2/c1-8-14(24-9(2)17-8)15(20)19-16-18-11(6-23-16)10-3-4-12-13(5-10)22-7-21-12/h3-6H,7H2,1-2H3,(H,18,19,20)

InChI Key

DJLRIJFMQVBOIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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